N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-19-9-8-17-6-2-11(3-7-17)16-13(18)12-10-14-4-5-15-12/h4-5,10-11H,2-3,6-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCUTNRJNMABKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through cyclization or ring annulation reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry and Drug Development
N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide is a derivative of piperidine and pyrazine, two structural motifs widely utilized in the pharmaceutical industry. Piperidine derivatives are known for their role in various therapeutic areas, including:
- Anticancer Agents : Compounds with similar structures have been identified as inhibitors of protein kinase B (Akt), which plays a crucial role in cancer cell proliferation. Modifications to the piperidine structure can enhance selectivity and bioavailability, leading to promising anticancer properties .
- Neurological Disorders : The incorporation of piperidine in drug design has shown potential for treating conditions like Alzheimer's disease by inhibiting cholinesterase enzymes, which are critical for neurotransmitter regulation .
Receptor Interaction Studies
The compound has been investigated for its interactions with various receptors, particularly dopamine receptors. Research indicates that derivatives of this compound can serve as probes for mapping the dopamine D2 receptor binding site. Studies have demonstrated:
- Affinity for Dopamine D2 Receptors : Compounds similar to this compound have been evaluated for their binding affinity to dopamine D2 receptors, with some derivatives showing significant activity (Ki values as low as 54 nM) in competitive displacement assays .
- Molecular Docking Studies : Docking analyses reveal stable interactions between the compound and receptor sites, providing insights into the pharmacophore characteristics necessary for receptor binding .
Therapeutic Applications
The therapeutic potential of this compound extends beyond cancer and neurological disorders. Its applications include:
- Adenosine Receptor Modulation : Novel pyrazine compounds have been shown to target adenosine receptors (particularly A2a), suggesting a role in modulating inflammatory responses and neuroprotection .
- Multi-target Approaches : The compound's ability to interact with multiple biological targets positions it as a candidate for multi-target therapies, which are increasingly recognized as effective strategies in treating complex diseases like cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several case studies highlight the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division and proliferation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperidine/Piperazine Ring
Target Compound :
- Structure : Piperidine ring with a 2-methoxyethyl group at N1 and pyrazine-2-carboxamide at C3.
- Key Features : The 2-methoxyethyl group introduces flexibility and moderate hydrophilicity, balancing lipophilicity for membrane permeability .
Analog 1 : N-{1-[6-(2-Methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide ()
- Structure : Pyridazin-3-yl replaces pyrazine; 2-methylphenyl substituent on pyridazine.
- The 2-methylphenyl group increases steric bulk, which could reduce solubility compared to the target compound’s methoxyethyl group .
Analog 2 : Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ()
Pyrazine/Pyridine Carboxamide Derivatives
Analog 3 : N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide ()
- Structure : Pyridin-2-ylacetamide core with a 3-methoxybenzoyl-piperazine substituent.
- Comparison : The acetylated pyridine ring and benzoyl-piperazine group increase molecular weight (MW: 458) and melting point (207–209°C) compared to the target compound. The absence of a pyrazine ring may reduce π-stacking efficiency .
Analog 4 : N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide ()
- Structure : Nitrophenyl and methyl groups on the pyrazine carboxamide.
- Rotameric forms (72.5% vs. 27.5%) suggest conformational complexity absent in the target compound .
Stability and Degradation Profiles
- Target Compound: No direct stability data is available. However, the 2-methoxyethyl ether is less prone to hydrolysis than esters or secondary amines, as seen in analogs like BTZ1 and BTZ2, which degrade via oxidation or hydrolysis (6% degradation over one month) .
- Analog 5 : N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide ()
Comparative Data Table
Biological Activity
N-[1-(2-Methoxyethyl)piperidin-4-YL]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H18N4O2
- Molecular Weight : 250.31 g/mol
- CAS Number : [Not specified in the search results]
This compound is believed to exert its biological effects through multiple mechanisms, including:
- Inhibition of Kinase Activity : Research indicates that compounds with similar structural motifs can inhibit various kinases involved in cancer signaling pathways. For instance, compounds targeting VEGFR and ERK pathways have shown promising results in anti-cancer activity .
- Modulation of Neurotransmitter Receptors : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system, which could be relevant for neuropharmacological applications.
Antitumor Activity
Several studies have investigated the antitumor properties of related compounds. For example, derivatives of piperidine have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| NEPT (analog) | HepG2 (liver cancer) | 11.3 | VEGFR-2 inhibition |
| NEPT (analog) | K562 (leukemia) | 4.5 | Multi-kinase inhibition |
These findings suggest that this compound may similarly exhibit potent antitumor activity through multi-target interactions .
Antimicrobial Activity
Research into related compounds has also highlighted antimicrobial properties. For instance, studies on pyrimidine derivatives indicate significant inhibition of bacterial growth and biofilm formation, suggesting a potential for this compound to act as an antimicrobial agent .
Case Studies and Research Findings
- Anticancer Research : A study focused on small-molecule inhibitors targeting multiple kinases found that similar compounds could induce apoptosis in cancer cells while sparing normal cells . This highlights the therapeutic potential for selective targeting in cancer treatment.
- Neuropharmacology : Investigations into piperidine derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems, indicating a potential application for this compound in neuropharmacology.
- Antimicrobial Studies : Compounds with similar structures have been tested against various pathogens, demonstrating efficacy against strains resistant to conventional antibiotics . This points to a possible role for this compound in addressing antibiotic resistance.
Q & A
Q. Optimization :
- Temperature : Controlled heating (60–80°C) minimizes side reactions during amide bond formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Catalysts : Use of DMAP accelerates coupling reactions .
Which analytical techniques are essential for structural confirmation and purity assessment?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. Key signals include piperidine protons (δ 2.5–3.5 ppm) and pyrazine carbons (δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Q-TOF or Orbitrap instruments validate the molecular formula (e.g., [M+H]⁺ expected m/z) .
- HPLC-PDA : Purity >95% is achieved using C18 columns (acetonitrile/water gradients) .
How can structure-activity relationship (SAR) studies be designed for this compound?
Q. Advanced
- Substituent variation : Modify the methoxyethyl group (e.g., ethoxy, hydroxyethyl) to assess impact on target binding .
- Biological assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .
- Computational docking : AutoDock Vina or Schrödinger Suite predicts binding modes to ATP-binding pockets .
Q. Example SAR Table :
| Substituent (R) | IC₅₀ (nM) EGFR | Selectivity (VEGFR/EGFR) |
|---|---|---|
| 2-Methoxyethyl | 12.3 | 8.5 |
| Ethyl | 45.6 | 2.1 |
How can contradictions in reported biological activities of similar derivatives be resolved?
Q. Advanced
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH) .
- Metabolic stability : Use liver microsomes to assess if contradictory results arise from differential CYP450 metabolism .
- Meta-analysis : Pool data from studies using tools like RevMan to identify outliers or confounding variables .
What computational methods predict binding affinity and selectivity for kinase targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER evaluates binding stability over 100 ns trajectories .
- QSAR Models : MOE or Dragon descriptors correlate substituent hydrophobicity (ClogP) with activity .
- Free Energy Perturbation (FEP) : Predicts ΔΔG for piperidine modifications using Schrödinger FEP+ .
How is reproducibility ensured in piperidine-carboxamide derivative synthesis?
Q. Basic
- Protocol standardization : Detailed SOPs for reaction time, stoichiometry, and workup .
- Batch consistency : Use of pre-dried solvents and controlled atmosphere (N₂/Ar) .
- Reagent quality : HPLC-grade reagents and in-house LC-MS monitoring of intermediates .
What models evaluate pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
